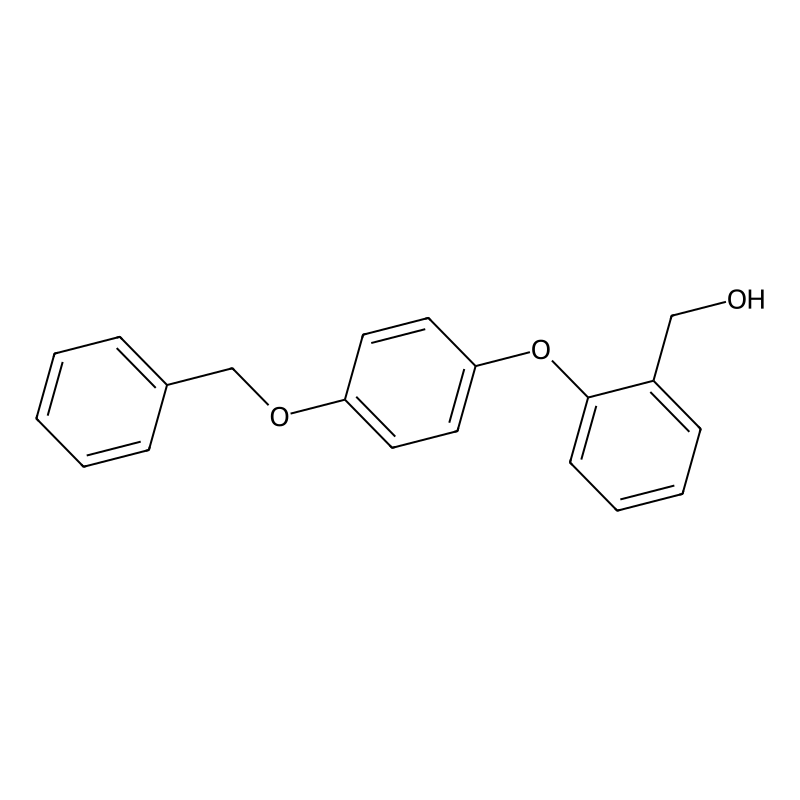(2-(4-(Benzyloxy)phenoxy)phenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The compound (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, also known by its CAS number 3381-87-1, is a complex organic molecule characterized by its unique structure which includes a benzyloxy group and a phenylmethanol moiety. This compound features multiple aromatic rings, contributing to its potential chemical reactivity and biological activity. The presence of the benzyloxy group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.
The chemical reactivity of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol includes several notable reactions:
- Halogenation: The compound can undergo halogenation through electrophilic aromatic substitution, where halogens can be introduced at various positions on the aromatic rings.
- Oxidation: The hydroxyl group (-OH) in the phenylmethanol part can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in modifying the compound for specific applications.
These reactions highlight the compound's versatility in organic synthesis, allowing for the derivation of various functionalized derivatives.
Research indicates that (2-(4-(Benzyloxy)phenoxy)phenyl)methanol exhibits significant biological activity. It has been studied for its potential as an antioxidant and anti-inflammatory agent. The structural features of this compound suggest that it may interact with biological pathways involved in oxidative stress and inflammation, although specific mechanisms of action are still under investigation.
Several methods have been reported for synthesizing (2-(4-(Benzyloxy)phenoxy)phenyl)methanol:
- Nucleophilic Substitution: A common method involves the nucleophilic substitution of a phenolic precursor with a benzyloxy group under basic conditions.
- Reduction Reactions: The reduction of corresponding carbonyl derivatives can yield the desired alcohol form.
- Coupling Reactions: Utilizing coupling agents such as palladium catalysts can facilitate the formation of the biphenyl structure integral to this compound.
For example, one synthetic route involves starting from 2-benzyloxybenzyl alcohol, followed by reactions with carbon tetrabromide and triphenylphosphine under controlled conditions to achieve high yields .
(2-(4-(Benzyloxy)phenoxy)phenyl)methanol has several applications:
- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in treating oxidative stress-related diseases.
- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Its properties may be harnessed in developing new materials with specific chemical functionalities.
Studies on (2-(4-(Benzyloxy)phenoxy)phenyl)methanol have focused on its interactions with various biological targets. Preliminary data suggest that it may inhibit certain enzymes involved in inflammatory pathways. Further research is needed to elucidate its binding affinities and specific interactions with proteins or receptors relevant to its proposed therapeutic effects.
Several compounds share structural similarities with (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, including:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (2-(Benzyloxy)-4-methoxyphenyl)methanol | 171817-14-4 | 0.97 |
| 2-(4-(Benzyloxy)phenyl)ethanol | 61439-59-6 | 0.97 |
| (2-Ethoxy-5-methylphenyl)methanol | 1409767-31-2 | 0.97 |
Uniqueness
What distinguishes (2-(4-(Benzyloxy)phenoxy)phenyl)methanol from these similar compounds is its specific arrangement of functional groups and its potential for diverse reactivity due to the presence of both benzyloxy and phenolic functionalities. This unique combination allows it to exhibit distinct biological activities compared to structurally similar compounds.








